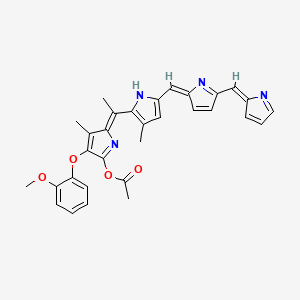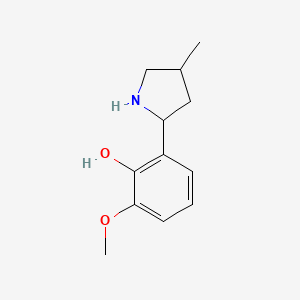
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is an organic compound characterized by a methoxy group at the second position and a 4-methylpyrrolidin-2-yl group at the sixth position on a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol typically involves the introduction of the methoxy and pyrrolidinyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a methoxy group is introduced using methanol in the presence of a base. The pyrrolidinyl group can be added through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 4-methylpyrrolidine), and the phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the methoxy group or to modify the pyrrolidinyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethylated phenols and modified pyrrolidinyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Guaiacol: A methoxy-substituted phenol.
Vanillin: A methoxy and formyl-substituted phenol.
Uniqueness
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both a methoxy group and a pyrrolidinyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-methoxy-6-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H17NO2/c1-8-6-10(13-7-8)9-4-3-5-11(15-2)12(9)14/h3-5,8,10,13-14H,6-7H2,1-2H3 |
InChIキー |
HXAWLLXWDLNMJH-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=C(C(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


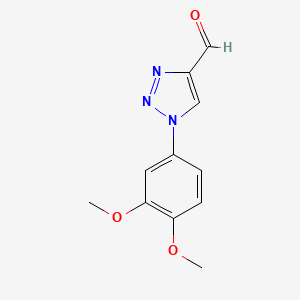
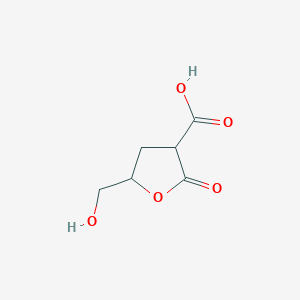

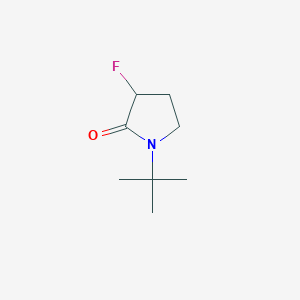
![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
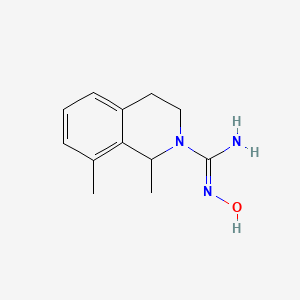
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)
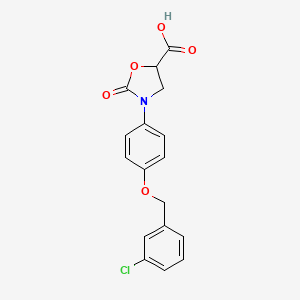

![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)

